

"5-Chloro-4-nitrothiophene-2-carboxylic acid molecular structure and weight"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-4-nitrothiophene-2-carboxylic acid

Cat. No.: B1367418

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-4-nitrothiophene-2-carboxylic acid**: A Core Building Block in Modern Chemistry

Executive Summary

5-Chloro-4-nitrothiophene-2-carboxylic acid is a substituted heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with electron-withdrawing nitro and chloro groups and a reactive carboxylic acid handle, makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its emerging applications in advanced drug discovery, such as the development of protein degraders. The information herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The formal IUPAC name for this compound is **5-chloro-4-nitrothiophene-2-carboxylic acid**^[1]. It is indexed under CAS Registry Number 89166-85-8^{[1][2][3]}. The presence of a thiophene ring places it in the class of heterocyclic aromatic compounds, which are

foundational scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.

Physicochemical Data Summary

The key identifiers and properties of **5-Chloro-4-nitrothiophene-2-carboxylic acid** are summarized in the table below for quick reference. This data is essential for experimental design, reaction setup, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ ClNO ₄ S	[1] [2] [4]
Molecular Weight	207.59 g/mol	[1]
IUPAC Name	5-chloro-4-nitrothiophene-2-carboxylic acid	[1]
CAS Number	89166-85-8	[1] [2]
SMILES	<chem>C1C=C(C(=O)O)S1</chem> INVALID-LINK--[O-]	[1]
InChI Key	FZKDYXWPDMAALDM- UHFFFAOYSA-N	
Physical Form	Solid	
Typical Purity	≥95%	[1] [2]
Storage Conditions	Inert atmosphere, 2-8°C recommended	[5]

Molecular Structure Visualization

The two-dimensional chemical structure of **5-Chloro-4-nitrothiophene-2-carboxylic acid** is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of **5-Chloro-4-nitrothiophene-2-carboxylic acid**.

Synthesis and Mechanistic Rationale

The synthesis of **5-Chloro-4-nitrothiophene-2-carboxylic acid** is typically achieved via the nitration of its direct precursor, 5-Chlorothiophene-2-carboxylic acid. Understanding the synthesis of this precursor is crucial as it is a pivotal intermediate for the blockbuster anticoagulant drug, Rivaroxaban[6][7].

Synthesis Protocol: 5-Chloro-4-nitrothiophene-2-carboxylic acid

This protocol details the electrophilic nitration of the 5-Chlorothiophene-2-carboxylic acid precursor. The choice of a mixed acid system ($\text{HNO}_3/\text{H}_2\text{SO}_4$) is standard for aromatic nitration.

Expertise & Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO_2^+). The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reaction must be performed at a low temperature (0-5 °C) because the nitration of activated rings can be highly exothermic and risks runaway reactions or the formation of undesired byproducts. The nitro group is directed to the 4-position due to the electronic influence of the existing chloro and carboxylic acid substituents.

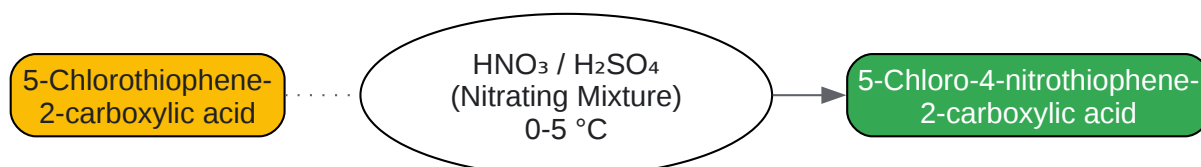
Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Chlorothiophene-2-carboxylic acid (1.0 eq).
- **Acidification:** Cool the flask in an ice-water bath to 0 °C. Slowly add concentrated sulfuric acid (98%, ~3-4 vol) while maintaining the internal temperature below 10 °C. Stir until all solids are dissolved.
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (~1 vol) in a separate flask, pre-cooled to 0 °C.
- **Addition:** Add the cold nitrating mixture dropwise to the thiophene solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

- **Reaction:** Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching & Precipitation:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Isolation & Purification:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Visualization

The following diagram illustrates the key transformation in the synthesis of the target compound from its readily available precursor.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformation to the target molecule.

Applications in Modern Drug Discovery

Core Utility as a Heterocyclic Building Block

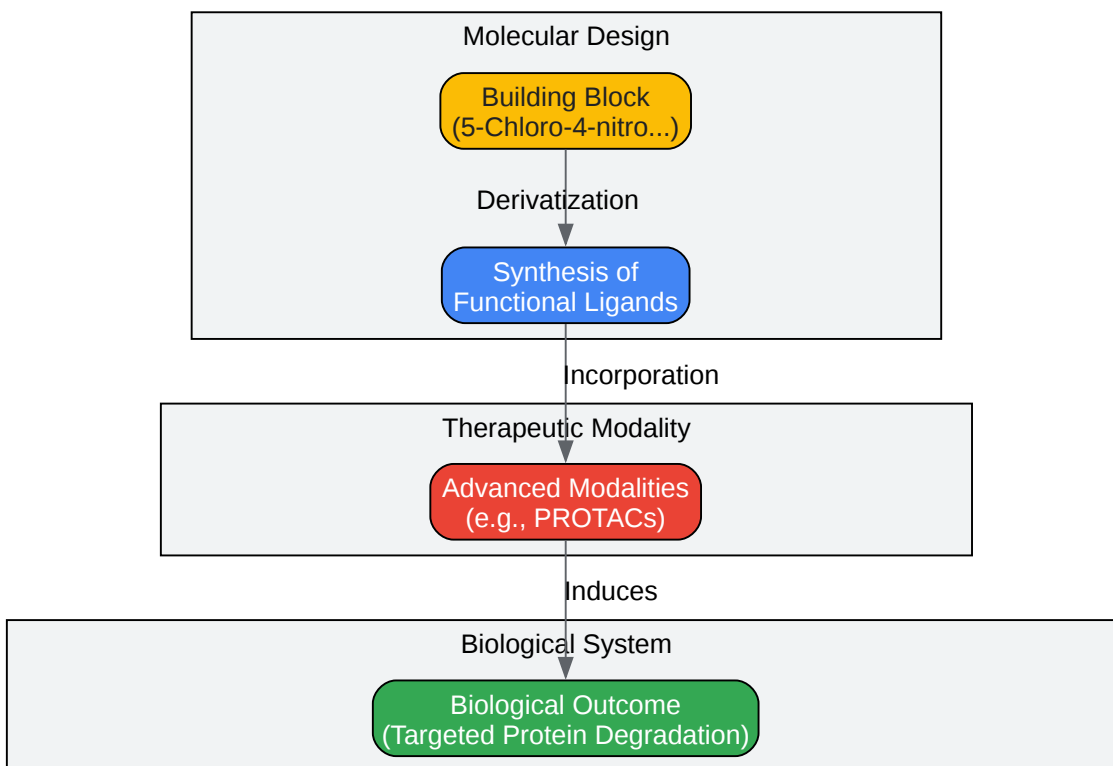
5-Chloro-4-nitrothiophene-2-carboxylic acid is a prime example of a "building block" in organic synthesis. Its three distinct functionalization points—the carboxylic acid, the chloro group, and the nitro group—can be selectively manipulated. The carboxylic acid is readily converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, providing a nucleophilic site. The chloro group can participate in various cross-coupling reactions. This multi-functionality allows chemists to rapidly build molecular complexity and generate libraries of compounds for screening.

Role in Protein Degradation Technologies

A significant modern application for this molecule is as a building block for protein degraders[2]. Technologies like Proteolysis-Targeting Chimeras (PROTACs) involve creating bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The rigid, functionalized thiophene core of **5-Chloro-4-nitrothiophene-2-carboxylic acid** is ideal for constructing the linkers or ligands within these complex PROTAC molecules.

Application Logic Visualization

The diagram below illustrates the hierarchical role of building blocks like **5-Chloro-4-nitrothiophene-2-carboxylic acid** in the logic of modern therapeutic development.



[Click to download full resolution via product page](#)

Caption: Role of building blocks in advanced therapeutic development.

Safety, Handling, and Storage

Safety Profile: **5-Chloro-4-nitrothiophene-2-carboxylic acid** is classified as harmful if swallowed and causes skin and eye irritation. The corresponding GHS pictograms are GHS07 (Exclamation Mark) and GHS05 (Corrosion).

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).
- Precautionary Statements: P264, P280, P305+P351+P338 (Wash skin thoroughly after handling; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). A refrigerated environment (2-8°C) is recommended to minimize potential degradation over time[5].

Conclusion

5-Chloro-4-nitrothiophene-2-carboxylic acid is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its well-defined structure, predictable reactivity, and versatile functional handles make it a valuable asset for constructing novel compounds. As research into targeted therapies and advanced molecular architectures continues to grow, the importance of foundational building blocks like **5-Chloro-4-nitrothiophene-2-carboxylic acid** will undoubtedly increase, paving the way for the next generation of pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 89166-85-8 | 5-Chloro-4-nitrothiophene-2-carboxylic acid - AiFChem [aifchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. keyorganics.net [keyorganics.net]
- 5. FCKeditor - Resources Browser [rikkyo.ac.jp]
- 6. nbinno.com [nbinno.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- To cite this document: BenchChem. ["5-Chloro-4-nitrothiophene-2-carboxylic acid molecular structure and weight"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1367418#5-chloro-4-nitrothiophene-2-carboxylic-acid-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1367418#5-chloro-4-nitrothiophene-2-carboxylic-acid-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com